molecular formula C11H7F4NO4 B12815013 6-Hydroxy-2,2-dimethyl-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-4-one

6-Hydroxy-2,2-dimethyl-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-4-one

Cat. No.: B12815013
M. Wt: 293.17 g/mol
InChI Key: ZVSFSDSWOJMFRH-UHFFFAOYSA-N
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Description

6-Hydroxy-2,2-dimethyl-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-4-one is a synthetic organic compound characterized by its unique structure, which includes a dioxin ring substituted with a perfluoropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,2-dimethyl-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-4-one typically involves multi-step organic reactions

    Formation of the Dioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,2-dimethyl-1,3-propanediol with a suitable carbonyl compound in the presence of an acid catalyst can yield the dioxin ring.

    Introduction of the Perfluoropyridinyl Group: This step often involves nucleophilic substitution reactions where a perfluoropyridinyl halide reacts with the dioxin ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,2-dimethyl-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The perfluoropyridinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace fluorine atoms under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while nucleophilic substitution can introduce various functional groups into the perfluoropyridinyl moiety.

Scientific Research Applications

6-Hydroxy-2,2-dimethyl-5-(perfluoropyridin-4-yl)-4H-1,3

Properties

Molecular Formula

C11H7F4NO4

Molecular Weight

293.17 g/mol

IUPAC Name

2,2-dimethyl-5-(2,3,5,6-tetrafluoro-1H-pyridin-4-ylidene)-1,3-dioxane-4,6-dione

InChI

InChI=1S/C11H7F4NO4/c1-11(2)19-9(17)4(10(18)20-11)3-5(12)7(14)16-8(15)6(3)13/h16H,1-2H3

InChI Key

ZVSFSDSWOJMFRH-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=C2C(=C(NC(=C2F)F)F)F)C(=O)O1)C

Origin of Product

United States

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